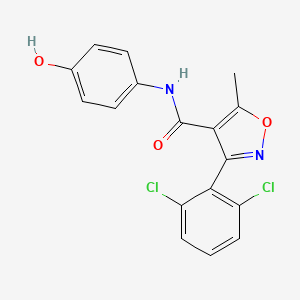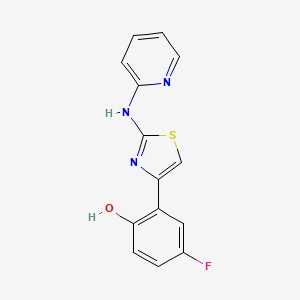![molecular formula C22H21N3O2S B13822481 (5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indole moiety, a methoxyphenyl group, and a thiazolidinone ring, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-ethyl-1H-indole-3-carbaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then reacted with 3-methyl-1,3-thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of imine or carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z,5Z)-5-[(7-methyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2Z,5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one lies in its specific structural features, such as the combination of the indole and thiazolidinone moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H21N3O2S |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
5-[(Z)-(7-ethylindol-3-ylidene)methyl]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C22H21N3O2S/c1-4-14-6-5-7-18-15(13-23-20(14)18)12-19-21(26)25(2)22(28-19)24-16-8-10-17(27-3)11-9-16/h5-13,26H,4H2,1-3H3/b15-12+,24-22? |
Clé InChI |
QSYIXZVALUJFHZ-AJYSFCOISA-N |
SMILES isomérique |
CCC1=C2C(=CC=C1)/C(=C/C3=C(N(C(=NC4=CC=C(C=C4)OC)S3)C)O)/C=N2 |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=CC3=C(N(C(=NC4=CC=C(C=C4)OC)S3)C)O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)

![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B13822414.png)





![4-tert-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B13822453.png)
![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)
![5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid](/img/structure/B13822468.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13822475.png)

![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)
